Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride
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Overview
Description
AHR-16329 is used in ocular pharmacology.
Scientific Research Applications
Synthesis and Physicochemical Properties
- Sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride was synthesized and evaluated as a topical carbonic anhydrase inhibitor. It demonstrated excellent properties in terms of water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, showing significant topical activity in lowering intraocular pressure in rabbits (Lo et al., 1992).
O-(Aminosulfonylation) and Slow Hydrolytic Release
- This compound was involved in the O-(aminosulfonylation) of phenols, leading to the creation of a library of 114 sulfamate esters. A specific conjugate of ethinyl estradiol was prepared using this method, demonstrating hydrolytic stability across various pH values (Yang et al., 2014).
Efficacious N-Protection
- The compound played a role in developing a protecting group strategy for sulfamates in medicinal chemistry. N-protected sulfamates were synthesized, showing stability to various chemical conditions and suitability for multi-step synthesis (Reuillon et al., 2012).
Role in Biotin Synthesis
- It was used in regioselective chlorination as part of a new synthesis approach for biotin, a vital vitamin (Zav’yalov et al., 2006).
Applications in Anion Hosting
- An imidazole-based bisphenol incorporating this compound was characterized for its ability to host anions, showing significant potential in structural chemistry (Nath & Baruah, 2012).
Efficient Acid Catalyst in Esterification
- Sulfamic acid has been recognized for its efficacy as a catalyst in esterification reactions, demonstrating its versatility in organic chemistry (D’Oca et al., 2012).
Structural Studies of Sulfamates
- The crystal structures of sulfamates derived from this compound were analyzed, providing insights into their molecular conformations and potential applications in pharmacology (Kubicki & Codding, 2001).
General Applications of Sulfamic Acid and Sulfamates
- Sulfamic acid, including its derivatives, finds extensive use in chemical cleaning, sulfonation reactions, dyeing, and as a raw material in various industrial processes (Yoshikubo & Suzuki, 2000).
Synthesis and Transformations of Imidazole Oxides
- The compound contributed to the synthesis of new optically active 1H-imidazole oxides, offering a pathway for creating diverse molecular structures (Jasiński et al., 2008).
Catalytic Applications in Organic Synthesis
- It has been used effectively as a catalyst for synthesizing various organic compounds, showcasing its utility in green chemistry (Wang et al., 2004).
properties
CAS RN |
136167-33-4 |
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Product Name |
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride |
Molecular Formula |
C11H14ClN3O4S |
Molecular Weight |
319.77 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylphenoxy)ethyl sulfamate;hydrochloride |
InChI |
InChI=1S/C11H13N3O4S.ClH/c12-19(15,16)18-8-7-17-11-3-1-10(2-4-11)14-6-5-13-9-14;/h1-6,9H,7-8H2,(H2,12,15,16);1H |
InChI Key |
TVOPQAQEJNGAGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-16329; AHR 16329; AHR16329 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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